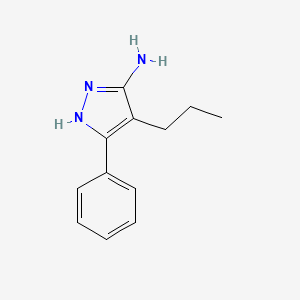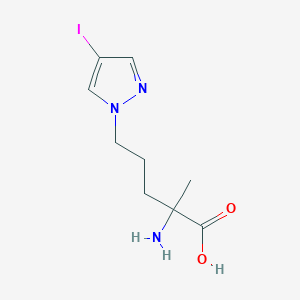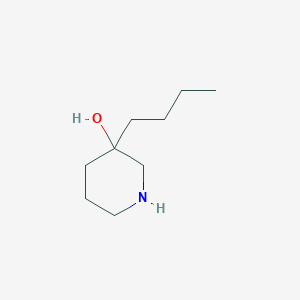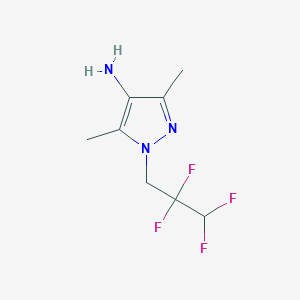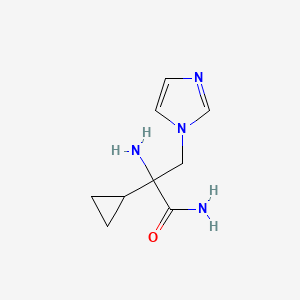
7,8-Dihydroxyphenazine-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxyphenazine-2-sulfonic acid is a phenazine derivative known for its redox properties. This compound has garnered attention due to its potential applications in various fields, including energy storage and biological systems. Its unique structure, featuring hydroxyl groups at the 7 and 8 positions and a sulfonic acid group at the 2 position, contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid typically involves the hydroxylation of phenazine derivatives. One common method includes the sulfonation of phenazine followed by hydroxylation at specific positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may occur at the hydroxyl or sulfonic acid groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced phenazine derivatives.
Substitution: Generation of substituted phenazine compounds with altered functional groups.
Aplicaciones Científicas De Investigación
7,8-Dihydroxyphenazine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in various chemical reactions and processes.
Biology: Investigated for its potential role in biological redox systems and as a probe for studying oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of redox flow batteries for energy storage, where its stability and redox properties are advantageous
Mecanismo De Acción
The mechanism of action of 7,8-dihydroxyphenazine-2-sulfonic acid primarily involves its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, it may interact with various redox-active enzymes and proteins, influencing oxidative stress pathways and cellular redox balance .
Comparación Con Compuestos Similares
- 1,4-Dihydroxyphenazine-2-sulfonic acid
- 1,6-Dihydroxyphenazine-2-sulfonic acid
- 1,8-Dihydroxyphenazine-2-sulfonic acid
- 2,7-Dihydroxyphenazine-2-sulfonic acid
Comparison: 7,8-Dihydroxyphenazine-2-sulfonic acid is unique due to the specific positioning of its hydroxyl groups, which influences its redox properties and stability. Compared to other dihydroxyphenazine derivatives, it exhibits distinct solubility and electrochemical behavior, making it particularly suitable for applications in redox flow batteries and other energy storage systems .
Propiedades
Fórmula molecular |
C12H8N2O5S |
|---|---|
Peso molecular |
292.27 g/mol |
Nombre IUPAC |
7,8-dihydroxyphenazine-2-sulfonic acid |
InChI |
InChI=1S/C12H8N2O5S/c15-11-4-9-10(5-12(11)16)14-8-3-6(20(17,18)19)1-2-7(8)13-9/h1-5,15-16H,(H,17,18,19) |
Clave InChI |
QSKVWFKDPMSUJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=CC(=C(C=C3N=C2C=C1S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


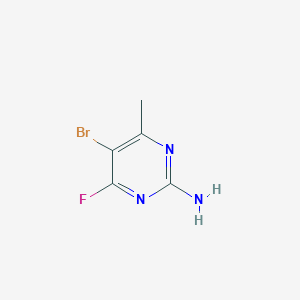

![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

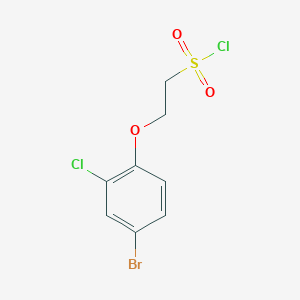
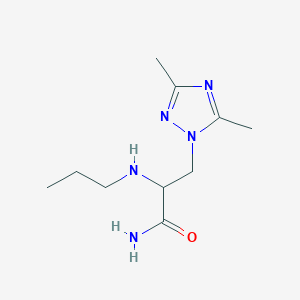
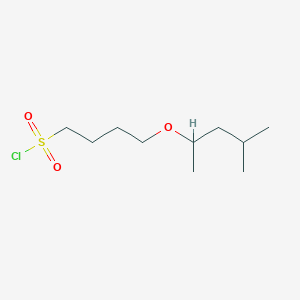
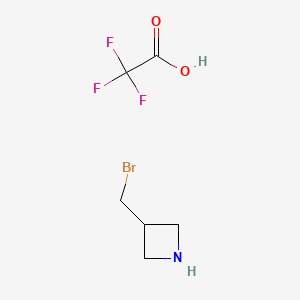
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
